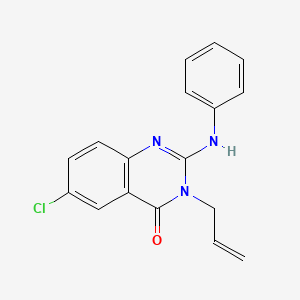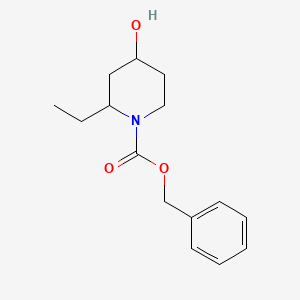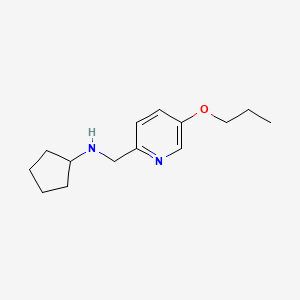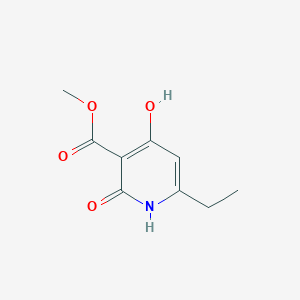
Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by its pyridine ring structure, which is substituted with various functional groups including a methyl ester, an ethyl group, a hydroxyl group, and a keto group. It is used as a building block in the synthesis of various chemical compounds and has applications in medicinal chemistry and other scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the availability of raw materials. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can produce an alcohol. Substitution reactions can lead to the formation of various ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical compounds and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
- Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
Uniqueness
Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a methyl ester group differentiates it from other similar compounds, potentially leading to unique reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
methyl 6-ethyl-4-hydroxy-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-3-5-4-6(11)7(8(12)10-5)9(13)14-2/h4H,3H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
ZEDDJKPJXKWQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=O)N1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


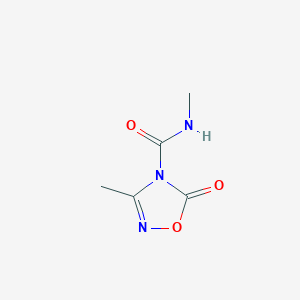
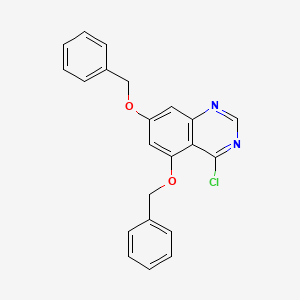
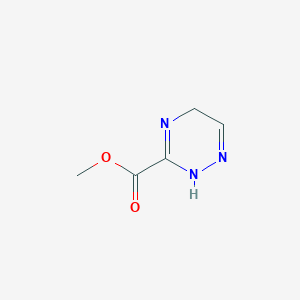
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)

![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)

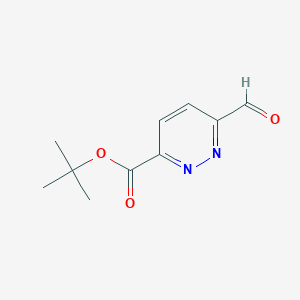

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B15245357.png)
![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
